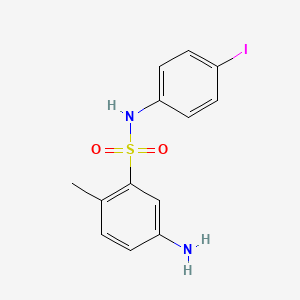

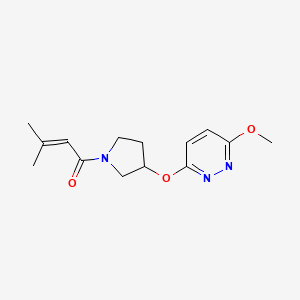

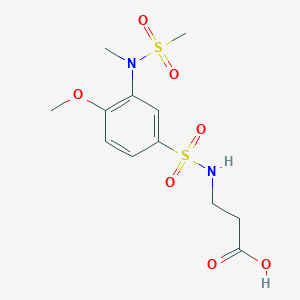

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Broad Specificity Antibodies and ELISA Development

A study by Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples. This research utilized immunoreagents with broad specificity, achieving selectivity against common sulfonamide moieties. The assay's sensitivity met regulatory requirements for veterinary antibiotic detection, demonstrating a novel application in food safety and regulatory compliance Adrián et al., 2009.

Cancer Research and Drug Development

Sulfonamide compounds have been evaluated for their potential in cancer treatment. Morsy et al. (2009) investigated bis-sulfonamides as inhibitors of carbonic anhydrase (CA) isozymes, showing efficacy against human colon, lung, and breast cancer cell lines. These findings suggest the therapeutic potential of sulfonamides in oncology, particularly in targeting tumor-associated CA isozymes Morsy et al., 2009.

Gene Expression and Antitumor Activity

Owa et al. (2002) conducted a study on the antitumor activities of sulfonamide-focused libraries, identifying compounds with potent cell cycle inhibitory properties. High-density oligonucleotide microarray analysis revealed insights into the pharmacophore structure and drug-sensitive cellular pathways, advancing the understanding of sulfonamide-based antitumor mechanisms Owa et al., 2002.

Environmental and Microbial Degradation

Research by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, identifying a novel pathway initiated by ipso-hydroxylation. This study provides valuable insights into environmental bioremediation strategies for the removal of persistent antibiotic residues Ricken et al., 2013.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-amino-N-(4-iodophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXIXSNOPUZXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2778824.png)

![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)

![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)